Desisopropyl ethyl verapamil Desisopropyl ethyl verapamil
Brand Name: Vulcanchem
CAS No.: 67018-83-1
VCID: VC3289166
InChI: InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3
SMILES: CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol

Desisopropyl ethyl verapamil

CAS No.: 67018-83-1

Cat. No.: VC3289166

Molecular Formula: C26H36N2O4

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Desisopropyl ethyl verapamil - 67018-83-1

Specification

CAS No. 67018-83-1
Molecular Formula C26H36N2O4
Molecular Weight 440.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile
Standard InChI InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3
Standard InChI Key DJESQVUROIXZIM-UHFFFAOYSA-N
SMILES CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Information

Desisopropyl ethyl verapamil is a chemical compound with the molecular formula C26H36N2O4 and a molecular weight of 440.6 g/mol . The compound is identified in chemical databases with the PubChem CID 57358013 and has several synonyms including D-525, D-525 (RS)-, and is associated with CAS number 67018-83-1 . The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile, which provides a detailed description of its chemical structure .

The compound features multiple functional groups including:

  • Two 3,4-dimethoxyphenyl groups

  • A nitrile (C≡N) group

  • A tertiary amine

  • An ethyl substituent

This structural profile distinguishes it from verapamil while maintaining some core structural elements that suggest related but potentially modified pharmacological properties.

Structural Comparison with Verapamil

Verapamil (C27H38N2O4) differs from Desisopropyl ethyl verapamil in several key aspects:

FeatureVerapamilDesisopropyl Ethyl Verapamil
Molecular FormulaC27H38N2O4C26H36N2O4
Molecular Weight454.6 g/mol (approx.)440.6 g/mol
Key SubstitutionContains isopropyl groupContains ethyl group, lacks isopropyl
InChIKeyNot specified in sourcesDJESQVUROIXZIM-UHFFFAOYSA-N

The "desisopropyl" prefix in the compound's name indicates the removal of an isopropyl group from the parent verapamil structure, which likely alters the compound's lipophilicity, receptor binding properties, and potentially its metabolic profile .

Physical and Chemical Properties

Chemical Identifiers and Descriptors

The compound is characterized by several chemical identifiers that facilitate its unambiguous identification in chemical databases and literature:

Identifier TypeValue
PubChem CID57358013
SMILESCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3
InChIKeyDJESQVUROIXZIM-UHFFFAOYSA-N
CAS Number67018-83-1

These identifiers are crucial for scientific communication and database searches related to this compound.

Pharmacokinetic ParameterVerapamilPotential for Desisopropyl Ethyl Verapamil
Bioavailability20-35% (oral) Unknown, potentially different due to structural modifications
Half-life2-5 hours (IV) May differ due to altered metabolism
MetabolismExtensive hepatic metabolism with 12 identified metabolites Likely undergoes hepatic metabolism, potentially with different metabolic pathways
Excretion~70% in urine, ~16% in feces Unknown, may follow similar excretion patterns

Analytical Considerations

Identification Methods

Based on standard practices for similar compounds, Desisopropyl ethyl verapamil can likely be identified and characterized using various analytical techniques:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • High-performance liquid chromatography (HPLC)

These methods would be particularly important for detecting and quantifying the compound in biological samples, pharmaceutical formulations, or research contexts.

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